3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide
CAS No.: 1326854-43-6
Cat. No.: VC4444434
Molecular Formula: C26H25F3N4O2
Molecular Weight: 482.507
* For research use only. Not for human or veterinary use.
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide - 1326854-43-6](/images/no_structure.jpg)
Specification
CAS No. | 1326854-43-6 |
---|---|
Molecular Formula | C26H25F3N4O2 |
Molecular Weight | 482.507 |
IUPAC Name | 3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide |
Standard InChI | InChI=1S/C26H25F3N4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-20-5-3-4-6-21(20)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34) |
Standard InChI Key | KIQYTECNBAFLPU-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure centers on a pyrazolo[1,5-a]pyrazine core, a bicyclic system comprising fused pyrazole and pyrazine rings. At position 2 of the pyrazolo[1,5-a]pyrazine, a 4-(propan-2-yl)phenyl group is attached, introducing steric bulk and hydrophobic character. Position 4 features a ketone group, while position 5 connects to a propanamide chain terminating in a 2-(trifluoromethyl)benzyl substituent . The trifluoromethyl group enhances metabolic stability and influences electronic properties through its strong electron-withdrawing effect.
Physicochemical Properties
With a molecular weight of approximately 482.5 g/mol, the compound exhibits moderate lipophilicity, as inferred from its structural analogs. The presence of polar functional groups (amide, ketone) and aromatic systems suggests solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Computational models predict a logP value of ~3.5, indicating balanced hydrophobicity suitable for membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step protocols:
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Core Formation: Condensation of hydrazine derivatives with diketones yields the pyrazolo[1,5-a]pyrazine scaffold.
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Substituent Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-isopropylphenyl group at position 2.
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Side Chain Attachment: Amide coupling reactions link the propanamide moiety to the core, followed by benzylation using 2-(trifluoromethyl)benzyl bromide.
Optimized conditions (e.g., microwave-assisted synthesis) improve yields by reducing reaction times and byproduct formation.
Reaction Mechanisms
Key reactions include:
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Nucleophilic Acyl Substitution: The amide bond formation between the pyrazolo[1,5-a]pyrazine intermediate and the benzylamine derivative proceeds via activation of the carboxylic acid using coupling agents like HATU.
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Electrophilic Aromatic Substitution: The trifluoromethyl group directs electrophilic attacks to specific positions on the benzyl ring, influencing regioselectivity .
Comparative Analysis with Structural Analogs
The trifluoromethylbenzyl variant exhibits superior kinase selectivity compared to analogs with bulkier substituents, likely due to optimized steric interactions .
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